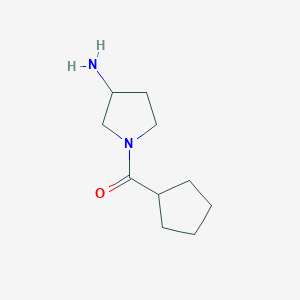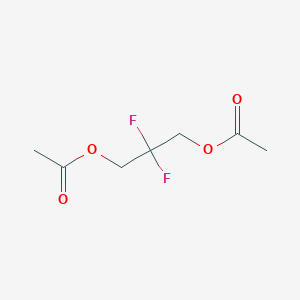
2,2-Difluoropropane-1,3-diyl diacetate
Vue d'ensemble
Description
2,2-Difluoropropane-1,3-diyl diacetate, also known as DFDA, is a chemical compound that has gained significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. DFDA is a colorless liquid that is soluble in water and organic solvents, and it is commonly used as a reagent in organic synthesis reactions.
Applications De Recherche Scientifique
2,2-Difluoropropane-1,3-diyl diacetate has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. 2,2-Difluoropropane-1,3-diyl diacetate is a versatile reagent that can be used to introduce difluoromethylene groups into organic molecules, which can enhance their biological activity and stability. 2,2-Difluoropropane-1,3-diyl diacetate has also been used to synthesize fluorinated polymers with unique properties such as high thermal stability and low surface energy. In material science, 2,2-Difluoropropane-1,3-diyl diacetate has been used to prepare fluorinated self-assembled monolayers that can be used for surface modification and anti-fouling applications.
Mécanisme D'action
2,2-Difluoropropane-1,3-diyl diacetate is a reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The difluoromethylene group in 2,2-Difluoropropane-1,3-diyl diacetate is a strong electron-withdrawing group that can enhance the reactivity of the compound. The mechanism of action of 2,2-Difluoropropane-1,3-diyl diacetate in organic synthesis involves the nucleophilic attack of the reactive difluoromethylene group on the electrophilic carbon atoms of the substrate, leading to the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2,2-Difluoropropane-1,3-diyl diacetate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2-Difluoropropane-1,3-diyl diacetate can be metabolized in vivo to produce difluoromethane, which is a potential toxic gas. Therefore, caution should be taken when handling 2,2-Difluoropropane-1,3-diyl diacetate in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoropropane-1,3-diyl diacetate has several advantages as a reagent in laboratory experiments. It is a stable and easily handled compound that can be stored for long periods without decomposition. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, 2,2-Difluoropropane-1,3-diyl diacetate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 2,2-Difluoropropane-1,3-diyl diacetate. One area of research is the development of new synthetic methods for 2,2-Difluoropropane-1,3-diyl diacetate that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for 2,2-Difluoropropane-1,3-diyl diacetate in fields such as medicinal chemistry and material science. 2,2-Difluoropropane-1,3-diyl diacetate has the potential to be used as a building block for the synthesis of new drugs and materials with unique properties. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 2,2-Difluoropropane-1,3-diyl diacetate and its metabolites in vivo.
Propriétés
IUPAC Name |
(3-acetyloxy-2,2-difluoropropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-5(10)12-3-7(8,9)4-13-6(2)11/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFOVSOAYKUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropane-1,3-diyl diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)
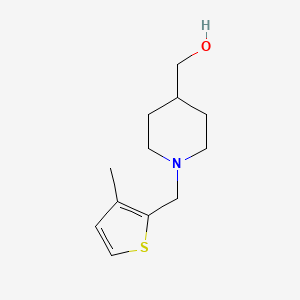
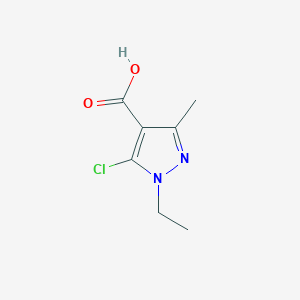
![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)
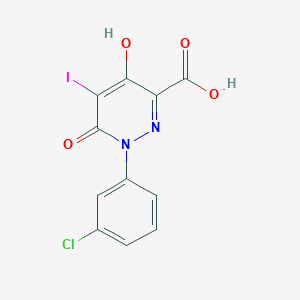
![tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1465261.png)
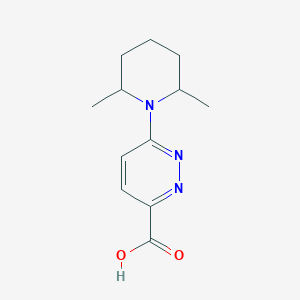
![[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465266.png)

![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1465270.png)

